molecular formula C16H12O4 B1634686 6-Hydroxy-4'-methoxyflavone

6-Hydroxy-4'-methoxyflavone

Cat. No. B1634686
M. Wt: 268.26 g/mol
InChI Key: RMPRESDCJMOAHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-4'-methoxyflavone is a natural product found in Pimelea decora with data available.

Scientific Research Applications

Antiviral Properties

6-Hydroxy-4'-methoxyflavone and related compounds have demonstrated antiviral activities. A study found that certain analogues of 4'-hydroxy-3-methoxyflavones exhibit potent antiviral activities against picornaviruses such as poliovirus and rhinovirus. The presence of 4'-hydroxyl and 3-methoxyl groups, along with specific structural features, was essential for high antiviral activity (De Meyer et al., 1991).

Synthesis and Structural Studies

The compound has been identified in various natural sources, leading to studies focused on its synthesis and structural characterization. For instance, 3-Hydroxy-4′-methoxyflavone was identified in Millettia zechiana, with its structure established through chemical and synthetic methods (Parvez & Ogbeide, 1990). Additionally, research has been conducted on the synthesis of new 6-Amino-3-methoxyflavones, highlighting the diverse chemical properties and potential applications of these compounds (Palkar & Master, 2000).

Pharmaceutical Applications

6-Hydroxy-4'-methoxyflavone has been studied for its pharmaceutical potential. For example, research into the loading of flavones onto magnetic nanoparticles has shown that compounds like 6-methoxyflavone can be encapsulated by cyclodextrins and delivered to physiological targets, indicating potential applications in drug delivery systems (Sameena & Enoch, 2018).

Anti-Inflammatory Activity

Some derivatives of 5,7-Dihydroxyflavones, including those similar to 6-Hydroxy-4'-methoxyflavone, have been synthesized and evaluated for their anti-inflammatory activity. This research provides insights into the structure-activity relationships of these compounds, which could be beneficial in developing new anti-inflammatory drugs (Dao et al., 2003).

Cancer Research

Recent studies have also explored the potential of polymethoxyflavones, including 6-Hydroxy-4'-methoxyflavone derivatives, as inhibitors of cancer cell growth. For instance, new polymethoxyflavones from Hottonia palustris were found to exhibit DNA biosynthesis-inhibitory activity in an oral squamous carcinoma cell line, indicating potential therapeutic applications in cancer treatment (Strawa et al., 2022).

properties

Product Name

6-Hydroxy-4'-methoxyflavone

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

6-hydroxy-2-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)16-9-14(18)13-8-11(17)4-7-15(13)20-16/h2-9,17H,1H3

InChI Key

RMPRESDCJMOAHW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dry, pulverulent lithium hydroxide (19.7 mmol, 3 equivalents) is added in one portion to a well-stirred solution of 2′,5′-dihydroxyacetophenone (6.4 mmol) in dry THF (5 ml) at −78° C. under an argon atmosphere. The reaction mixture is stirred at −78° C. for one hour and subsequently at −1° C. for two hours. After re-cooling to −78° C., a solution of 4-methoxybenzoyl chloride (6.5 mmol) in THF (10 ml) is added in one portion. The mixture is stirred at −78° C. for one hour and at room temperature for 4 hours until the starting material has disappeared. The reaction mixture is emptied onto a mixture of ice (150 g) and concentrated HCl (5 ml) and extracted with dichloromethane (3×50 ml). The solvents are removed from the dried extracts, and the residue is dried under reduced pressure for 24 hours. Glacial acetic acid (30 ml) and sulfuric acid (0.2 ml) are added to the residue, and the mixture is heated at 95–100° C. under an argon atmosphere for from 30 minutes to one hour. Approximately one third of the acetic acid is stripped off, and the residue is emptied into water. The precipitated product is filtered, washed and dried and recrystallised from methanol to give 4′-methoxy-6-hydroxyflavone. 1H NMR (500 MHz, d6-DMSO): δ10.08 (br s, OH), 8.02–7.11 (dm, 4H), 7.63 (d, 1H), 7.35 (d, 1H), 7.26 (d, 1H), 6.86 (s, 1H), 3.88 (s, 3H); 13C NMR (62.90 MHz, d6-DMSO): δ176.78 (s), 162.23 (s), 161.93 (s), 154.73(s), 149.24 (s), 127.97 (s), 124.14 (s), 123.44 (s), 122.77 (s), 119.61 (s), 114.46 (s), 107.52 (s), 104.44 (s), 55.43 (s); EI-MS (70 eV) m/e (rel. abund.)=268.0735 (100). The product is colorless and exhibits the UV absorption maximum at λ=322 nm with ε=24790 (in 2-propanol) (cf. FIG. 1).
Quantity
19.7 mmol
Type
reactant
Reaction Step One
Quantity
6.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
6.5 mmol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
150 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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